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Introduction
Sulfo-Cy5.5-COOH is a water-soluble, far-red fluorescent dye that is an excellent candidate for

labeling proteins, particularly antibodies, for flow cytometry applications. Its emission in the far-

red spectrum (typically around 694 nm) is advantageous as it minimizes interference from

cellular autofluorescence, leading to an improved signal-to-noise ratio.[1] The presence of

sulfonate groups enhances its hydrophilicity, making it suitable for bioconjugation in aqueous

environments without the need for organic co-solvents.[2] This document provides a detailed

protocol for the use of Sulfo-Cy5.5-COOH in flow cytometry, covering antibody conjugation, cell

staining, and data acquisition.

Spectral Properties
Sulfo-Cy5.5 is characterized by its absorption and emission in the far-red region of the

spectrum.[2]

Property Wavelength (nm)

Excitation Maximum ~675 nm

Emission Maximum ~694 nm

Table 1: Spectral properties of Sulfo-Cy5.5.[2]
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Experimental Protocols
Part 1: Antibody Conjugation with Sulfo-Cy5.5-COOH
The carboxylic acid group on Sulfo-Cy5.5-COOH requires activation to react with primary

amines (e.g., lysine residues) on an antibody. A common method for this is the use of 1-Ethyl-3-

(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide

(sulfo-NHS) to form a more stable amine-reactive ester.

Materials Required:

Primary antibody (in an amine-free buffer like PBS)

Sulfo-Cy5.5-COOH

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1.5 M hydroxylamine, pH 8.5)

Purification column (e.g., Sephadex G-25) or dialysis cassette (10-20 kDa MWCO)

Anhydrous DMSO

Protocol:

Antibody Preparation:

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or

glycine, the antibody must be dialyzed against PBS.

Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[3]

Activation of Sulfo-Cy5.5-COOH:
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Dissolve Sulfo-Cy5.5-COOH in anhydrous DMSO to prepare a 10 mM stock solution.

In a separate tube, dissolve EDC and sulfo-NHS in Activation Buffer (0.1 M MES, pH 6.0)

to a final concentration of ~2 mM and ~5 mM, respectively.

Add the Sulfo-Cy5.5-COOH stock solution to the EDC/sulfo-NHS mixture. A molar ratio of

dye to antibody between 8:1 and 12:1 is a good starting point for IgG antibodies.[1]

Incubate the activation reaction for 15-30 minutes at room temperature.

Conjugation Reaction:

Add the activated Sulfo-Cy5.5-COOH solution to the prepared antibody solution.

Incubate for 1-2 hours at room temperature, protected from light, with gentle mixing.

Quenching the Reaction:

Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 50-100

mM.

Incubate for 1 hour at room temperature.

Purification of the Conjugate:

Separate the labeled antibody from unconjugated dye and other reaction components

using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm

(for Sulfo-Cy5.5).

The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) /

[(A_280 - (A_max * CF_280)) * ε_dye]

A_max = Absorbance at ~675 nm

A_280 = Absorbance at 280 nm
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ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000

M⁻¹cm⁻¹ for IgG)

ε_dye = Molar extinction coefficient of Sulfo-Cy5.5 at ~675 nm

CF_280 = Correction factor for the dye's absorbance at 280 nm (provided by the dye

manufacturer)

Storage:

Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a

cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.

Parameter Recommended Value

Antibody Concentration 2-10 mg/mL

Molar Dye:Protein Ratio 8:1 to 12:1

Activation Incubation 15-30 minutes

Conjugation Incubation 1-2 hours

Quenching Incubation 1 hour

Table 2: Recommended parameters for antibody conjugation.

Dye Activation

Conjugation Purification & Storage

Sulfo Cy5.5-COOH EDC + Sulfo-NHS
in Activation Buffer

Mix
Activated Sulfo-Cy5.5 Ester

Incubate 15-30 min

Reaction MixtureAntibody in
Amine-Free Buffer

Add Quenching
Solution

Incubate 1-2 hr
Crude Conjugate

Incubate 1 hr Gel Filtration or
Dialysis

Purified Sulfo-Cy5.5
Labeled Antibody Store at 4°C or -20°C
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Workflow for conjugating Sulfo-Cy5.5-COOH to an antibody.

Part 2: Cell Staining for Flow Cytometry
This protocol is for staining cell surface markers. Since Sulfo-Cy5.5 is a sulfonated dye, it is

generally cell-impermeable, making it ideal for labeling cell surface proteins.

Materials Required:

Single-cell suspension

Sulfo-Cy5.5-conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

(Optional) Fc block

(Optional) Viability dye

FACS tubes

Protocol:

Cell Preparation:

Prepare a single-cell suspension from cell culture or tissue samples.

Adjust the cell concentration to 1 x 10⁶ cells/100 µL in ice-cold Flow Cytometry Staining

Buffer.

(Optional) Fc Receptor Blocking:

To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc

block for 10-15 minutes at 4°C.

Staining:
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Aliquot 100 µL of the cell suspension into FACS tubes.

Add the predetermined optimal concentration of the Sulfo-Cy5.5-conjugated antibody.

Titration is recommended to determine the optimal staining concentration.

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

Washing:

Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

Centrifuge at 300-400 x g for 5 minutes at 4°C.

Carefully decant the supernatant.

Repeat the wash step at least once.

Resuspension and Data Acquisition:

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

(Optional) Add a viability dye to exclude dead cells from the analysis.

Analyze the samples on a flow cytometer equipped with a laser that can excite Sulfo-

Cy5.5 (e.g., a 633 nm or 640 nm laser).

Step Parameter Recommended Value

Cell Concentration cells/100 µL 1 x 10⁶

Staining Incubation Time and Temperature 20-30 min at 4°C

Washing Volume and Repetitions 2-3 mL, 2 times

Centrifugation Speed and Temperature 300-400 x g at 4°C

Final Resuspension Volume µL 300-500

Table 3: Recommended parameters for cell staining.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3251683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Staining

Washing

Data Acquisition

Single-Cell
Suspension

Optional:
Fc Block

10-15 min at 4°C

Add Sulfo-Cy5.5
Conjugated Antibody

Incubate in Dark
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Staining Buffer
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Workflow for cell staining and flow cytometry analysis.
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Part 3: Flow Cytometer Setup
Excitation: Use a laser line that is close to the excitation maximum of Sulfo-Cy5.5, such as a

633 nm (HeNe) or 640 nm (red diode) laser.

Emission: Use a bandpass filter that captures the peak emission of Sulfo-Cy5.5, for example,

a 710/50 nm or similar filter.

Compensation: When performing multicolor flow cytometry, it is crucial to perform

compensation to correct for spectral overlap between fluorophores. Use single-stained

controls for each fluorophore in your panel to set up the compensation matrix.

Data Presentation
The quantitative data from the protocols are summarized in the tables above for easy

reference. It is essential to optimize these parameters for each specific antibody and cell type

to achieve the best results.

Conclusion
Sulfo-Cy5.5-COOH is a valuable tool for flow cytometry, offering bright, far-red fluorescence

that can improve the resolution of dimly expressed markers. The protocols provided here offer

a comprehensive guide for its use, from the initial conjugation of the dye to an antibody to the

final analysis of stained cells. Proper execution of these protocols, along with careful

optimization of experimental conditions, will ensure high-quality and reproducible flow

cytometry data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3251683#protocol-for-using-sulfo-cy5-5-cooh-in-flow-
cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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